molecular formula C15H15NO2 B14362255 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- CAS No. 90284-41-6

2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)-

Cat. No.: B14362255
CAS No.: 90284-41-6
M. Wt: 241.28 g/mol
InChI Key: YXHXYEXJGIQCME-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . For example, the reaction of o-aminobenzyl alcohol with 2-methoxybenzaldehyde under acidic conditions can yield the desired benzoxazine derivative.

Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This one-pot synthesis method is effective and can be performed under mild conditions .

Industrial Production Methods

Industrial production of benzoxazine derivatives often involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This method is scalable and can produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which have applications in pharmaceuticals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .

Properties

CAS No.

90284-41-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C15H15NO2/c1-17-14-9-5-3-7-12(14)15-16-13-8-4-2-6-11(13)10-18-15/h2-9,15-16H,10H2,1H3

InChI Key

YXHXYEXJGIQCME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC3=CC=CC=C3CO2

Origin of Product

United States

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